

Application Note: Vapitadine Dihydrochloride Formulation for Topical Delivery

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Compound of Interest

Compound Name: Vapitadine dihydrochloride

CAS No.: 279253-83-7

Cat. No.: B1682830

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Executive Summary & Scientific Rationale

Vapitadine dihydrochloride (R129160) is a potent, selective, non-sedating histamine H1-receptor antagonist originally developed by Barrier Therapeutics (as oral Hivenyl™) for atopic dermatitis and chronic urticaria. While oral efficacy is well-documented, topical delivery presents a distinct pharmacokinetic advantage: achieving high cutaneous concentrations to block peripheral H1 receptors on sensory nerve endings (C-fibers) while minimizing systemic exposure.

The Formulation Challenge

Vapitadine is supplied as a dihydrochloride salt (2HCl), rendering it highly hydrophilic. The stratum corneum (SC) is lipophilic, creating a significant barrier to the penetration of charged, hydrophilic molecules.

- Problem: A simple aqueous solution will not penetrate the SC effectively.
- Solution: An O/W Emulgel (Emulsion-Gel) system. This vehicle allows the hydrophilic API (Active Pharmaceutical Ingredient) to dissolve in the aqueous phase while utilizing

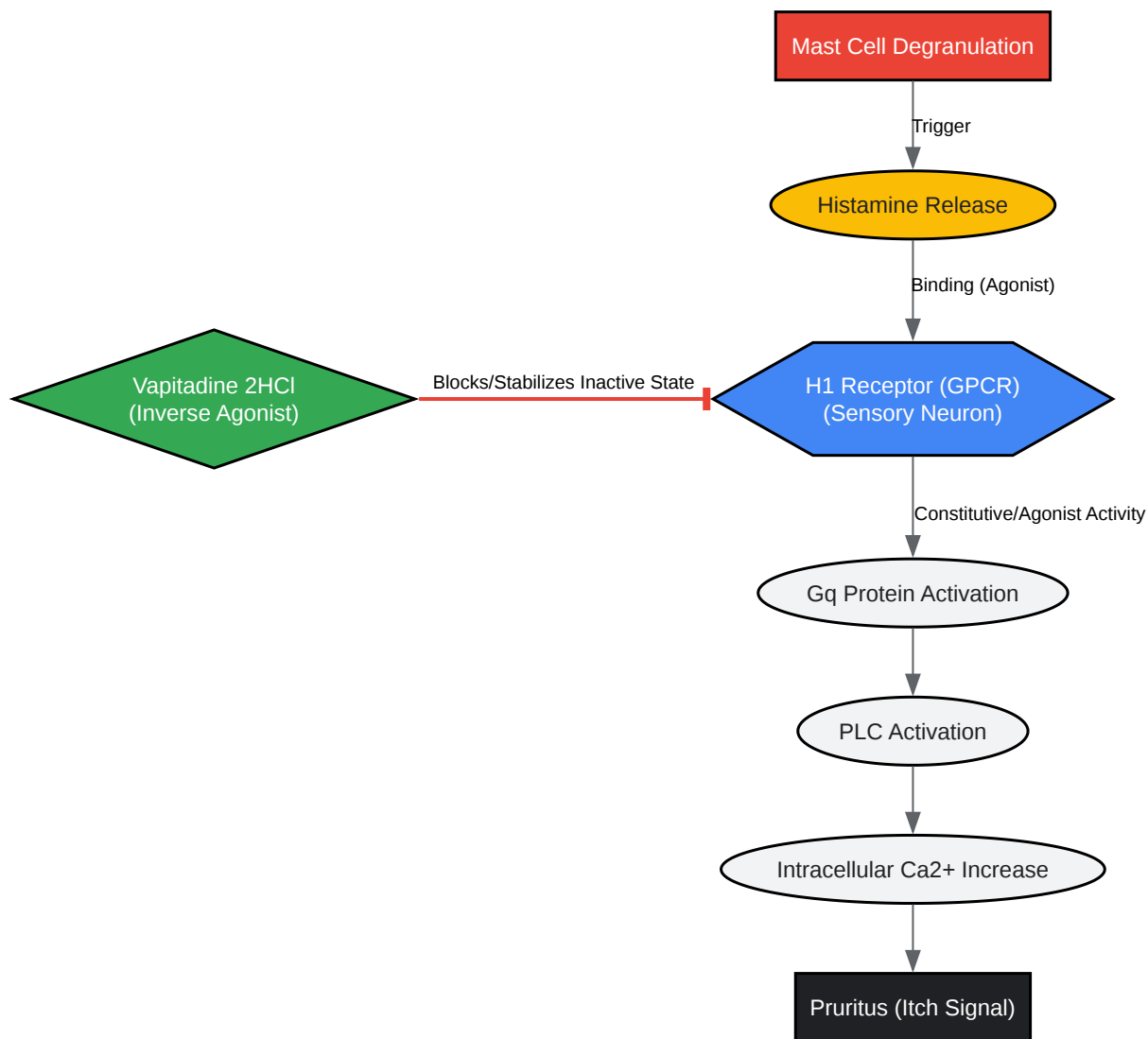
permeation enhancers (diols) and an oil phase to disrupt the SC lipid organization reversibly, facilitating flux.

This guide details the protocol for formulating a 1.0% w/w **Vapitadine Dihydrochloride** Emulgel, designed for high skin retention and controlled release.

Mechanism of Action & Target Profile

Vapitadine functions by inversely agonizing the H1 receptor, stabilizing it in the inactive conformation. In the context of atopic dermatitis, it interrupts the "itch-scratch" cycle mediated by histamine release from mast cells.

Signaling Pathway Visualization



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Figure 1: Pharmacodynamic intervention of Vapitadine at the peripheral H1 receptor level, preventing the Gq-mediated calcium cascade that results in pruritus.

Formulation Protocol: Vapitadine 1.0% Emulgel

This protocol uses a "cold-process" compatible gelling agent (Sepimax Zen or Carbopol Ultrez) to ensure stability, combined with a chemical penetration enhancer (Transcutol P) critical for salt-form delivery.

Materials & Quantitative Composition (100g Batch)

Phase	Ingredient	Function	% w/w	Mass (g)
A (Active)	Vapitadine Dihydrochloride	API (H1 Antagonist)	1.00	1.00
Purified Water (Milli-Q)	Solvent	15.00	15.00	
Diethylene glycol monoethyl ether (Transcutol P)	Permeation Enhancer	10.00	10.00	
B (Oil)	Caprylic/Capric Triglyceride	Emollient / Oil Phase	8.00	8.00
Dimethicone (350 cSt)	Occlusive / Skin Feel	2.00	2.00	
Isopropyl Myristate (IPM)	Enhancer / Emollient	3.00	3.00	
C (Gel)	Polyacrylate Crosspolymer-6 (Sepimax Zen)	Rheology Modifier	2.00	2.00
Purified Water (Milli-Q)	Bulk Vehicle	q.s. to 100	~58.00	
D (Adjunct)	Phenoxyethanol (and) Ethylhexylglycerin	Preservative	1.00	1.00
Triethanolamine (TEA)	pH Adjuster	q.s.	~0.1-0.3	

Manufacturing Workflow

Step 1: Preparation of Active Phase (Phase A)

- In a 50mL beaker, combine Purified Water and Transcutol P.
- Add **Vapitadine Dihydrochloride** slowly under magnetic stirring (300 RPM).
- Stir until completely dissolved (Solution will be clear; pH will be acidic due to HCl salt).
- Note: Do not neutralize yet. The salt form is most soluble here.

Step 2: Preparation of Gel Base (Phase C)

- In the main vessel (250mL), add the bulk Purified Water.
- Sprinkle Sepimax Zen (or Carbopol) gently over the surface. Allow to wet for 5 minutes.
- Mix with an overhead stirrer (Anchor blade, 500 RPM) until a clear, viscous gel forms.

Step 3: Emulsification (Phase B into C)

- Pre-mix Phase B ingredients (Oils) in a separate beaker.
- Add Phase B to Phase C (Gel Base) slowly while increasing stirring speed to 800-1000 RPM.
- Mix for 10 minutes to create a white, glossy Emulgel.

Step 4: API Incorporation & Neutralization

- Add Phase A (Active Solution) into the Emulgel (Phase B+C).
- Mix until homogenous. The viscosity may drop slightly due to the electrolyte load (Vapitadine 2HCl). Sepimax Zen is selected specifically for its resistance to electrolytes.
- Add Phase D (Preservative).
- Critical Step: Measure pH. It will likely be < 4.0.

- Add Triethanolamine (TEA) dropwise to adjust pH to 5.5 – 6.0.
 - Caution: Do not exceed pH 6.5, as the free base may precipitate, reducing bioavailability.

Analytical & Characterization Protocols

To ensure scientific integrity, the formulation must be validated using the following self-correcting feedback loops.

In Vitro Permeation Testing (IVPT) - Franz Diffusion Cell

This is the "Gold Standard" for verifying topical delivery.

- Membrane: Strat-M® (synthetic) or Dermatomed Porcine Ear Skin.
- Receptor Medium: Phosphate Buffered Saline (PBS) pH 7.4.
- Apparatus: Vertical Franz Diffusion Cell (Temp: 32°C).
- Sampling: 0.5, 1, 2, 4, 8, 12, 24 hours.
- Analysis: HPLC-UV or LC-MS/MS.

Success Criteria:

- Flux (J): Steady state flux > 10 µg/cm²/h indicates sufficient delivery for local activity.
- Lag Time: < 2 hours (indicates rapid onset, crucial for anti-itch).^{[1][2][3]}

HPLC Assay Method for Vapitadine

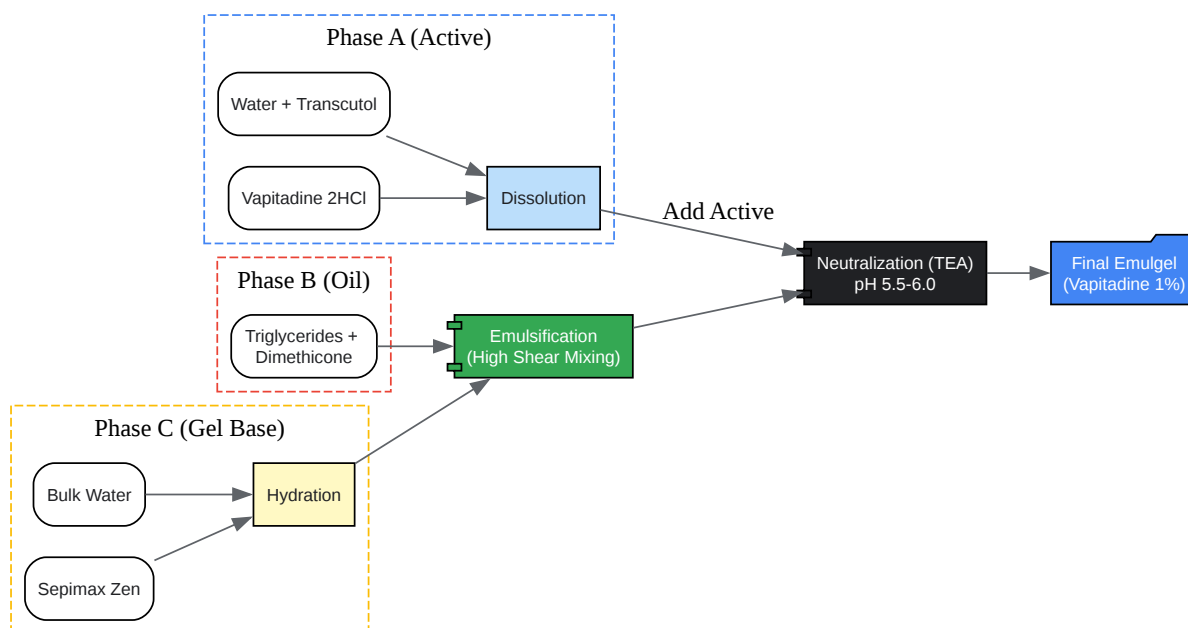
- Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5µm.
- Mobile Phase: Acetonitrile : 0.1% Formic Acid in Water (40:60 v/v).
- Flow Rate: 1.0 mL/min.
- Detection: UV @ 254 nm (or max determined by scan).

- Retention Time: Expect ~4-6 minutes.

Stability Stress Testing

- Centrifugation: 3000 RPM for 30 mins (Check for phase separation).
- Freeze-Thaw: 3 cycles (-20°C to 25°C).
- pH Drift: Monitor weekly. A drift > 0.5 pH units indicates instability of the ester/amide bonds or bacterial growth.

Workflow Diagram: Manufacturing Process



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Figure 2: Step-by-step compounding workflow ensuring proper hydration of the polymer before electrolyte (API) addition.

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